Diphosphane

Description

Structure

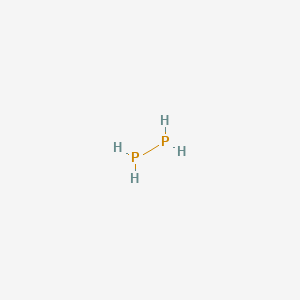

2D Structure

3D Structure

Properties

CAS No. |

12208-07-0 |

|---|---|

Molecular Formula |

H4P2 |

Molecular Weight |

65.979 g/mol |

IUPAC Name |

phosphanylphosphane |

InChI |

InChI=1S/H4P2/c1-2/h1-2H2 |

InChI Key |

VURFVHCLMJOLKN-UHFFFAOYSA-N |

SMILES |

PP |

Canonical SMILES |

PP |

Other CAS No. |

13445-50-6 |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Unsymmetrical Diphosphanes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Unsymmetrical diphosphanes, compounds featuring a P-P bond with different substituents on each phosphorus atom (R¹R²P-PR³R⁴), are a class of molecules with significant potential in catalysis, materials science, and as ligands in coordination chemistry. Their tailored electronic and steric properties, arising from the dissimilar substituents, make them highly valuable synthetic targets. This technical guide provides an in-depth overview of the primary synthetic routes to unsymmetrical diphosphanes and the key techniques employed for their characterization. Detailed experimental protocols, compiled quantitative data, and visual representations of synthetic workflows are presented to serve as a comprehensive resource for researchers in the field.

Introduction

The reactivity and coordination chemistry of diphosphanes are intrinsically linked to the nature of the substituents on the phosphorus atoms. While symmetrical diphosphanes have been extensively studied, their unsymmetrical counterparts offer a higher degree of tunability. By carefully selecting the R groups, it is possible to modulate properties such as nucleophilicity, steric bulk, and the electronic environment of the P-P bond. This control is crucial for applications ranging from the design of novel ligands for transition metal catalysis to the synthesis of unique organophosphorus compounds.[1][2] This guide will focus on the most prevalent and effective methods for the synthesis of these challenging molecules and the analytical techniques essential for their structural elucidation.

Synthetic Methodologies

The synthesis of unsymmetrical diphosphanes can be challenging due to the propensity for symmetrization, leading to mixtures of the desired product and its symmetrical counterparts.[3] However, several reliable methods have been developed to overcome this issue, primarily centered around the formation of the P-P bond through salt metathesis or the use of protecting groups like borane.

Salt Metathesis Reaction

The most common and direct approach for the synthesis of unsymmetrical diphosphanes is the salt metathesis reaction between a halophosphane and a metal phosphide.[3] This method allows for the coupling of two different phosphine moieties.

-

Preparation of the Lithium Phosphide: A solution of a secondary phosphine (R¹R²PH) in an anhydrous aprotic solvent (e.g., THF, diethyl ether) is cooled to a low temperature (typically -78 °C or 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, an equimolar amount of a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is added dropwise. The reaction mixture is stirred for a specified time (e.g., 30 minutes to 1 hour) to ensure the complete formation of the lithium phosphide (R¹R²PLi).

-

Coupling Reaction: A solution of a chlorophosphane (R³R⁴PCl) in the same anhydrous solvent is then added dropwise to the freshly prepared lithium phosphide solution at low temperature.

-

The reaction mixture is allowed to slowly warm to room temperature and stirred for a period ranging from a few hours to overnight to ensure the completion of the coupling reaction.

-

Work-up and Isolation: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether, dichloromethane).

-

The combined organic layers are dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by a suitable method, such as crystallization from an appropriate solvent (e.g., petroleum ether, toluene) or column chromatography on silica gel under an inert atmosphere.

Caption: Workflow for the synthesis of unsymmetrical diphosphanes via salt metathesis.

Borane Adduct Method

To circumvent the issue of symmetrization, a method utilizing borane (BH₃) as a protecting group for one of the phosphine fragments has been developed. The increased steric bulk of the phosphine-borane adduct favors the formation of the unsymmetrical product.[3]

-

Formation of the Secondary Phosphine-Borane Adduct: A secondary phosphine (R¹R²PH) is treated with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide complex (BH₃·SMe₂), in an anhydrous solvent under an inert atmosphere. The reaction is typically carried out at room temperature.

-

Lithiation of the Adduct: The resulting secondary phosphine-borane adduct (R¹R²PH·BH₃) is then deprotonated using a strong base (e.g., n-BuLi) at low temperature (-78 °C) to form the lithium phosphide-borane adduct (R¹R²PLi·BH₃).

-

Coupling Reaction: The lithium phosphide-borane adduct is reacted with a chlorophosphane (R³R⁴PCl) to yield the unsymmetrical this compound-monoborane adduct (R¹R²P(BH₃)-PR³R⁴).

-

Deprotection: The borane protecting group is removed by reacting the this compound-monoborane adduct with an amine, such as diethylamine (Et₂NH) or DABCO (1,4-diazabicyclo[2.2.2]octane), at elevated temperatures.

-

Isolation and Purification: The final unsymmetrical this compound is isolated and purified using standard techniques as described in the salt metathesis protocol.

Caption: Workflow for the synthesis of unsymmetrical diphosphanes using the borane adduct method.

Characterization Techniques

The unambiguous identification and characterization of unsymmetrical diphosphanes rely on a combination of spectroscopic and analytical methods.

³¹P NMR Spectroscopy

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the characterization of diphosphanes. The chemical shifts (δ) and coupling constants (J) provide invaluable information about the electronic environment of the phosphorus atoms and the connectivity within the molecule.

-

Chemical Shifts (δ): The chemical shifts of the two non-equivalent phosphorus nuclei in an unsymmetrical this compound will appear at different frequencies. The specific chemical shift values are highly dependent on the nature of the substituents (alkyl, aryl, amino groups) attached to the phosphorus atoms.

-

¹Jpp Coupling Constants: A key diagnostic feature in the ³¹P NMR spectrum of a this compound is the presence of a large one-bond phosphorus-phosphorus coupling constant (¹Jpp). This coupling results in a doublet for each phosphorus signal (in a ¹H-decoupled spectrum), confirming the presence of the P-P bond. The magnitude of ¹Jpp can vary significantly depending on the substituents and the geometry around the phosphorus atoms.[4]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure of unsymmetrical diphosphanes in the solid state.[5] This technique allows for the precise determination of:

-

P-P Bond Lengths: The length of the phosphorus-phosphorus single bond is a critical parameter that can be influenced by the steric and electronic effects of the substituents.[5][6]

-

Bond Angles and Torsional Angles: X-ray crystallography reveals the geometry around each phosphorus atom and the overall conformation of the molecule.

Other Techniques

-

¹H and ¹³C NMR Spectroscopy: These techniques are used to confirm the structure of the organic substituents attached to the phosphorus atoms. Coupling to the phosphorus nuclei can provide additional structural information.

-

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the synthesized this compound and to support its structural assignment.

-

Elemental Analysis: Provides the empirical formula of the compound, confirming its purity.

Quantitative Data

The following tables summarize representative data for a selection of unsymmetrical diphosphanes synthesized via the salt metathesis method.

Table 1: Synthesis and Yield of Selected Unsymmetrical Diphosphanes

| Compound | R¹R²P | R³R⁴P | Method | Yield (%) | Reference |

| 1 | tBu₂P | Ph₂P | Salt Metathesis | 85 | |

| 2 | tBuPhP | (iPr₂N)₂P | Salt Metathesis | 98 | |

| 3 | Ph₂P | (iPr₂N)PhP | Salt Metathesis | 78 |

Table 2: ³¹P NMR Spectroscopic Data for Selected Unsymmetrical Diphosphanes

| Compound | δ(P¹) (ppm) | δ(P²) (ppm) | ¹Jpp (Hz) | Solvent | Reference |

| 1 (tBu₂P-PPh₂) | 33.0 | -25.9 | 254.3 | C₆D₆ | |

| 2 (tBuPhP-P(NiPr₂)₂) | -9.5 | 72.2 | 155.3 | C₆D₆ | |

| 3 (Ph₂P-P(NiPr₂)Ph) | -36.0 | 45.5 | 144.8 | C₆D₆ |

Table 3: Selected X-ray Crystallographic Data for an Unsymmetrical this compound

| Compound | P-P Bond Length (Å) | P-C Bond Lengths (Å) | C-P-C Angles (°) | P-P-C Angles (°) | Reference |

| iPr₂P-P(binol) | 2.2358(8) | P-C: 1.875(3), 1.869(2) | 106.74(12) | 105.34(8), 99.57(8) | [5] |

Conclusion

The synthesis of unsymmetrical diphosphanes is a crucial area of research that provides access to a wide range of versatile ligands and synthons. The salt metathesis and borane adduct methods are robust and reliable synthetic routes, each with its own advantages. The thorough characterization of these compounds, primarily through ³¹P NMR spectroscopy and X-ray crystallography, is essential for confirming their structure and understanding their chemical properties. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working in the field of organophosphorus chemistry and its applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Exploring the Reactivity of Unsymmetrical Diphosphanes toward Heterocumulenes: Access to Phosphanyl and Phosphoryl Derivatives of Amides, Imines, and Iminoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Diphosphane P-P Bond Dissociation Energy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bond dissociation energy (BDE) of the phosphorus-phosphorus (P-P) single bond in diphosphane (P₂H₄). Understanding this fundamental thermodynamic property is crucial for applications in materials science, semiconductor development, and the design of organophosphorus compounds in drug discovery. This document details the quantitative values derived from experimental data, outlines the methodologies used for their determination, and presents logical and experimental workflows through standardized diagrams.

Introduction to Bond Dissociation Energy (BDE)

The bond dissociation energy is a critical measure of the strength of a chemical bond. It is defined as the standard enthalpy change (ΔH°) when a bond is cleaved homolytically in the gas phase, resulting in two radical fragments.[1] For this compound, the P-P bond dissociation energy corresponds to the energy required for the following reaction:

H₂P-PH₂(g) → 2 •PH₂(g)

A higher BDE value indicates a stronger bond, requiring more energy to break. This value is fundamental for predicting the thermal stability of molecules and understanding reaction mechanisms involving bond cleavage.

Quantitative Data for this compound P-P Bond Energy

Direct experimental measurement of the P-P bond dissociation energy in unsubstituted this compound is challenging. However, a reliable value can be derived from the experimentally determined enthalpies of atomization for this compound (P₂H₄) and phosphine (PH₃).[2][3][4][5] Additionally, theoretical calculations provide valuable insights, particularly for substituted this compound molecules, which show a wide range of BDEs depending on the nature of the substituents.[6]

| Molecule | Method | P-P Bond Dissociation Enthalpy (kJ/mol) | P-P Bond Dissociation Enthalpy (kcal/mol) | Reference(s) |

| This compound (P₂H₄) | Calculated from ΔHatomization | 213 - 216 | 50.9 - 51.6 | [2][4][5] |

| Substituted Diphosphines | Theoretical (B3LYP/3-21G) | -11.4 to 179.0 | -2.7 to 42.8 | [6] |

| Substituted Diphosphines | Theoretical (MP2/6-31+G) | 52.8 to 207.9 | 12.6 to 49.7 | [6] |

Note: To convert from kJ/mol to kcal/mol, divide by 4.184.[7]

Methodologies for Determining Bond Dissociation Energy

Several experimental and theoretical methods are employed to determine bond dissociation energies.

This method provides one of the most reliable estimates for the P-P bond energy in this compound. The enthalpy of atomization (ΔHatom) is the energy required to break all bonds in one mole of a gaseous compound to form its constituent atoms in the gas phase.[2][3]

Experimental Protocol:

-

Determine ΔHatom of PH₃: The enthalpy of atomization of phosphine (PH₃) is experimentally measured. This value corresponds to the energy required to break three P-H bonds.

-

Calculate Average P-H Bond Energy: From the ΔHatom of PH₃, the average bond energy of a single P-H bond is calculated.

-

Determine ΔHatom of P₂H₄: The enthalpy of atomization of this compound (P₂H₄) is experimentally measured. This value corresponds to the energy required to break four P-H bonds and one P-P bond.

-

Isolate the P-P Bond Energy: The P-P bond energy is calculated by subtracting the total energy of the four P-H bonds from the total enthalpy of atomization of P₂H₄.

The logical workflow for this calculation is visualized in the diagram below.

Mass spectrometry techniques are powerful tools for studying molecular thermochemistry by analyzing gas-phase ions.[8][9] Methods like Photoionization Mass Spectrometry (PIMS) and Collision-Induced Dissociation (CID) are particularly relevant.

Experimental Protocol (Generalized):

-

Ionization: The parent molecule (e.g., P₂H₄) is introduced into the mass spectrometer and ionized, typically using electron impact or photoionization. This forms a molecular ion (P₂H₄⁺).[10]

-

Ion Selection: The parent ion of interest is mass-selected, isolating it from other ions.

-

Activation and Dissociation: Energy is deposited into the selected ions to induce fragmentation.

-

Photoionization/Photodissociation: Ions are irradiated with photons of tunable energy. The minimum energy required to cause the appearance of a specific fragment ion (e.g., PH₂⁺ from P₂H₄) is known as the appearance energy (AE).[11][12]

-

Collision-Induced Dissociation (CID): Ions are accelerated into a collision cell containing an inert gas (e.g., Ar). Collisions convert kinetic energy into internal energy, causing the ion to fragment. The energy threshold for dissociation can be determined.[8][9]

-

-

Fragment Detection: The resulting fragment ions are mass-analyzed and detected.

-

BDE Calculation: The bond dissociation energy is derived from the measured appearance energy of the fragment and the ionization energies of the relevant species.

The generalized workflow for these mass spectrometry techniques is illustrated below.

Theoretical calculations are essential for predicting and understanding bond energies, especially for complex or unstable molecules.[13] Quantum mechanical methods like Density Functional Theory (DFT) and high-level ab initio procedures (e.g., Coupled Cluster theory) are used to calculate the energies of the parent molecule and its radical fragments.[6]

Computational Protocol (Generalized):

-

Geometry Optimization: The three-dimensional structures of the parent molecule (P₂H₄) and the resulting radical fragments (•PH₂) are optimized to find their lowest energy conformations.

-

Energy Calculation: High-level single-point energy calculations are performed on the optimized geometries.

-

Zero-Point Energy Correction: Vibrational frequency calculations are performed to obtain the zero-point vibrational energies (ZPVEs), which are used to correct the electronic energies.

-

BDE Calculation: The bond dissociation energy is calculated as the difference between the total energy of the products (two •PH₂ radicals) and the energy of the reactant (P₂H₄), including ZPVE corrections.

-

BDE = [2 * E(•PH₂)] - E(P₂H₄)

-

Computational studies on substituted diphosphines have shown that bulky or electron-withdrawing/donating substituents can dramatically alter the P-P bond dissociation enthalpy, with calculated values ranging from negative (indicating instability) to over 200 kJ/mol.[6]

Conclusion

The P-P bond dissociation energy in this compound (P₂H₄) is a key parameter governing its chemistry. Based on calculations from experimental enthalpy of atomization data, the BDE is reliably estimated to be in the range of 213-216 kJ/mol (50.9-51.6 kcal/mol) . This value is supported and contextualized by advanced computational studies and can be probed using sophisticated experimental techniques like mass spectrometry. For professionals in research and drug development, this data provides a solid foundation for predicting the stability, reactivity, and potential synthetic pathways involving organophosphorus compounds.

References

- 1. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 2. Calculate the bond enthalpy of the P-P bond given the enthalpy of atomiza.. [askfilo.com]

- 3. The enthalpy of atomization of \mathrm { PH } _ { 3 } ( \mathrm {g} ) is .. [askfilo.com]

- 4. The heat of atomisation of `PH_(3)(g)` and `P_(2)H_(4)(g)` are `954 kJ mol^(-1)` and `1485 kJ mol^(-1)` respectively. The `P-P` bond energy in `kJ mol^(-1)` is [allen.in]

- 5. m.youtube.com [m.youtube.com]

- 6. Structural changes, P-P bond energies, and homolytic dissociation enthalpies of substituted diphosphines from quantum mechanical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 8. Determination of bond dissociation energies using electrospray tandem mass spectrometry and a derived effective reaction path length approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Photodissociation mass spectrometry: New tools for characterization of biological molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. files01.core.ac.uk [files01.core.ac.uk]

The Electronic Structure of Carbodiphosphanes: A Technical Guide for Researchers

Abstract

Carbodiphosphoranes (CDPs), with the general formula C(PR₃)₂, represent a unique class of organophosphorus compounds characterized by a central carbon atom in a formal oxidation state of zero.[1] This technical guide provides an in-depth exploration of the electronic structure, bonding, synthesis, and reactivity of carbodiphosphoranes. A comprehensive summary of quantitative structural and spectroscopic data is presented, alongside detailed experimental protocols for their synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the fundamental properties and potential applications of this remarkable class of molecules. While direct applications in drug development are not yet established, their unique electronic properties as strong σ- and π-donors suggest potential utility as ligands for bioactive metal complexes.[1][2]

Core Electronic Structure and Bonding

The electronic structure of carbodiphosphoranes is distinct from classical carbenes. The central carbon atom is best described as a C(0) species stabilized by dative bonds from two phosphine ligands (L→C←L).[3][4] This results in the central carbon atom possessing two high-energy lone pairs of electrons, one with σ-symmetry and the other with π-symmetry, which are the highest occupied molecular orbital (HOMO) and HOMO-1, respectively.[1] This electronic configuration makes carbodiphosphoranes exceptionally strong Lewis bases and potent σ- and π-donating ligands.[1]

Initially, the structure was debated, with proposals including a resonance hybrid of a double-bonded species (R₃P=C=PR₃) and a bis-ylide with a formal negative charge on the carbon.[1] However, computational studies and experimental evidence, such as the synthesis of geminal dimetallated complexes, have confirmed the C(0) "carbone" model as the major resonance contributor.[1]

The geometry of carbodiphosphoranes is typically bent, with P-C-P bond angles commonly ranging from 120° to 145°.[1] However, linear structures with a P-C-P angle of 180° have also been observed, indicating a low energy barrier to bending.[1] This flexibility is attributed to the small energy difference between the bent structure (with σ- and π-symmetric lone pairs) and the linear structure (where both lone pairs have π-symmetry).[1]

Caption: Bonding models of carbodiphosphanes.

Quantitative Data Summary

The structural and electronic properties of carbodiphosphoranes are highly dependent on the substituents on the phosphorus atoms. The following tables summarize key quantitative data for a selection of carbodiphosphoranes.

Table 1: Structural Data for Selected Carbodiphosphoranes

| Compound | P-C-P Angle (°) | P-C Bond Length (Å) | Reference(s) |

| C(PPh₃)₂ (bent) | 131 | - | [5] |

| C(PPh₃)₂ (linear) | 180 | - | [1] |

| C(PMe₃)₂ | - | 1.652 | [5] |

| Chiral CDP (from R-BINAP) | 115.2(7) | 1.749(13), 1.766(13) | [6] |

| [(PPh₃)₂C(PPh₂C₆H₄)BePh] | - | - | [7] |

| [(PPh₂Me)₂CBePh₂] | 125.06(8) | - | [7] |

Table 2: Spectroscopic Data for Selected Carbodiphosphoranes

| Compound | ³¹P NMR (δ, ppm) | ¹³C NMR (δ, ppm, C-central) | ¹J(P,C) (Hz) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Reference(s) |

| C(PPh₃)₂ | - | 31.5 | 11.4 | - | [8] |

| Diamino-substituted CDP | 12.5 | 14.5 | 172 | 2036.5 | - |

| Chiral CDP (from R-BINAP) | - | 23.8 (t) | 53.4 | - | [6] |

| C(P(t-Bu)₃)₂ | - | - | - | 2056.1 (for P(t-Bu)₃) | [9] |

Experimental Protocols

Synthesis of Hexaphenylcarbodiphosphorane (C(PPh₃)₂)

This protocol is adapted from the improved synthesis methodologies.[8]

Materials:

-

Bis(triphenylphosphonium)methane dibromide ([CH₂(PPh₃)₂]Br₂)

-

Sodium amide (NaNH₂)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Schlenk line and glassware

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, suspend bis(triphenylphosphonium)methane dibromide in anhydrous THF.

-

Cool the suspension to -78 °C using a dry ice/acetone bath.

-

In a separate Schlenk flask, prepare a slurry of sodium amide in anhydrous THF.

-

Slowly add the sodium amide slurry to the suspension of the phosphonium salt at -78 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

-

The reaction mixture will turn into a yellow solution with a white precipitate of sodium bromide.

-

Filter the mixture under inert atmosphere to remove the sodium bromide.

-

Remove the THF from the filtrate under vacuum to yield a yellow solid.

-

Wash the solid with anhydrous diethyl ether to remove any unreacted starting materials and byproducts.

-

Dry the resulting yellow solid under high vacuum to obtain pure hexaphenylcarbodiphosphorane.

Caption: Synthesis workflow for C(PPh₃)₂.

Characterization by NMR Spectroscopy

Instrumentation:

-

NMR spectrometer equipped for ³¹P and ¹³C detection.

Sample Preparation:

-

Due to the air and moisture sensitivity of carbodiphosphoranes, all sample preparation should be conducted in a glovebox or under an inert atmosphere.

-

Dissolve approximately 10-20 mg of the carbodiphosphorane in a deuterated solvent (e.g., C₆D₆, THF-d₈) that has been thoroughly dried and degassed.

-

Transfer the solution to an NMR tube and seal it with a cap, further sealing with parafilm for analysis outside the glovebox.

³¹P NMR Acquisition:

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

The chemical shifts for carbodiphosphoranes are typically observed in the range of δ 10-40 ppm.[6][10]

-

Use 85% H₃PO₄ as an external standard.[11]

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

The signal for the central carbone carbon is a key diagnostic peak, often appearing as a triplet due to coupling with the two phosphorus nuclei.[8]

-

The chemical shift of the central carbon is typically in the range of δ 10-35 ppm.[6][8]

Characterization by Single-Crystal X-ray Diffraction

This is a general protocol for air-sensitive organometallic compounds.[12][13]

Crystal Growth:

-

Grow single crystals suitable for X-ray diffraction by slow diffusion of a non-polar "anti-solvent" (e.g., hexane) into a concentrated solution of the carbodiphosphorane in a more polar solvent (e.g., toluene or THF) under an inert atmosphere.[12]

Data Collection:

-

Select a suitable crystal and mount it on a goniometer head under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.[12]

-

Use a diffractometer with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source.[12]

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

Reactivity and Potential Applications

The high electron density on the central carbon atom makes carbodiphosphoranes highly nucleophilic. They readily react with a variety of electrophiles.

Coordination Chemistry: Carbodiphosphoranes are excellent ligands for a wide range of main group and transition metals.[1] They can coordinate as two-electron σ-donors or as four-electron σ- and π-donors.[1] This strong donor capacity has been quantified using the Tolman Electronic Parameter (TEP), which is determined from the C-O stretching frequency of the corresponding [LNi(CO)₃] complex.[14][15] Carbodiphosphoranes exhibit some of the lowest TEP values, indicating very strong electron donation, surpassing many N-heterocyclic carbenes.[1][16]

Caption: General reactivity of carbodiphosphoranes.

Catalysis: The strong electron-donating properties of carbodiphosphoranes make them promising ligands in catalysis. By increasing the electron density at the metal center, they can stabilize catalytically active intermediates and enhance reaction rates.[1] They have shown catalytic activity in reactions such as hydroamination and have been used as organocatalysts for hydroboration and hydrosilylation reactions.[1][17]

Relevance to Drug Development: Currently, there are no direct applications of carbodiphosphoranes as therapeutic agents reported in the literature. The field of organophosphorus compounds in medicine is extensive, with phosphonates and phosphinates being notable examples used as antiviral and anticancer agents.[18]

The potential for carbodiphosphoranes in drug development lies in their utility as ligands for bioactive metal complexes.[2] Metal-based drugs, such as cisplatin, are crucial in chemotherapy. The therapeutic efficacy and toxicity of such drugs can be finely tuned by modifying the ligand sphere around the metal center. The exceptional donor properties of carbodiphosphoranes could be harnessed to:

-

Stabilize unusual oxidation states of metal centers in potential therapeutic complexes.

-

Modulate the redox properties of the metal complex to influence its mechanism of action.

-

Influence the kinetics of ligand exchange at the metal center, which is often crucial for the biological activity of metal-based drugs.

Future research could explore the synthesis and biological evaluation of metal complexes bearing carbodiphosphorane ligands, particularly with metals known for their therapeutic applications, such as platinum, ruthenium, and gold.

Conclusion

Carbodiphosphoranes are a fascinating class of molecules with a unique electronic structure that bestows them with powerful electron-donating capabilities. Their synthesis and characterization are well-established, and their reactivity as nucleophiles and ligands is an active area of research. While their direct application in drug development has yet to be realized, their exceptional electronic properties make them highly attractive candidates for incorporation as ligands in novel metallodrugs, opening a new avenue for the design of future therapeutic agents. Further research into the bioactivity of carbodiphosphorane-metal complexes is warranted to explore this potential.

References

- 1. Carbodiphosphoranes - Wikipedia [en.wikipedia.org]

- 2. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. s3.smu.edu [s3.smu.edu]

- 10. researchgate.net [researchgate.net]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. benchchem.com [benchchem.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Tolman electronic parameter - Wikipedia [en.wikipedia.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Carbodiphosphoranes as organocatalysts for hydroboration and hydrosilylation reactions - American Chemical Society [acs.digitellinc.com]

- 17. Using carbodiphosphorane catalysts to facilitate the hydroboration of isocyanates - American Chemical Society [acs.digitellinc.com]

- 18. jelsciences.com [jelsciences.com]

Unraveling the Stereochemistry of Diphosphane: An In-depth Technical Guide to the Gauche Conformation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphane (P₂H₄), the simplest phosphorus hydride containing a P-P single bond, serves as a fundamental model for understanding the stereoelectronic properties of more complex organophosphorus compounds, which are pivotal in various fields, including catalysis and drug design. The rotational isomerism around the phosphorus-phosphorus bond gives rise to distinct conformational isomers, with the gauche conformation being of particular interest due to its thermodynamic preference. This technical guide provides a comprehensive analysis of the gauche conformation of the this compound molecule, integrating experimental and computational data to elucidate its structural parameters, energetic landscape, and the methodologies employed for its characterization.

Conformational Landscape of this compound

The internal rotation about the P-P bond in this compound leads to a potential energy surface with distinct minima and transition states. Computational studies, including ab initio and Density Functional Theory (DFT) calculations, have consistently shown that the gauche conformation represents the global energy minimum.[1] In this conformation, the hydrogen atoms on the adjacent phosphorus atoms are staggered, minimizing steric hindrance and lone pair-lone pair repulsion.

The trans (or anti-periplanar) conformation, where the lone pairs on the phosphorus atoms are positioned at a 180° dihedral angle, is not a stable isomer but rather represents a rotational transition state.[1] Ab initio calculations indicate a modest energy barrier of approximately 1.9 kcal/mol (655 cm⁻¹) for the interconversion between the two enantiomeric gauche forms through the trans transition state.[1]

Structural Parameters of Gauche-Diphosphane

The precise geometric structure of the gauche conformer of this compound has been determined through a combination of experimental techniques, primarily gas-phase electron diffraction (GED) and microwave spectroscopy, and corroborated by theoretical calculations. These methods provide detailed information on bond lengths, bond angles, and the defining dihedral angle of the gauche structure.

Quantitative Structural Data

The structural parameters for the gauche conformation of this compound obtained from various experimental and computational methods are summarized in the table below for ease of comparison.

| Parameter | Gas-Phase Electron Diffraction (GED)[1] | Microwave Spectroscopy[1] | Ab Initio/DFT Calculations[1][2] |

| Bond Lengths (Å) | |||

| P-P | 2.218 ± 0.004 | 2.219 | 2.21 |

| P-H | 1.451 ± 0.005 | 1.419 | 1.42 |

| Bond Angles (°) | |||

| P-P-H | 95.2 ± 0.6 | ~97 | 100 |

| H-P-H | 91.3 ± 1.4 | 93.3 | 92 |

| Dihedral Angle (°) | |||

| H-P-P-H | ~81 | 67–81 | 46.82 |

Experimental Protocols for Characterization

The determination of the structural and energetic properties of this compound's conformers relies on sophisticated experimental techniques coupled with computational modeling. Below are detailed overviews of the key experimental methodologies.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular geometry of volatile compounds.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber, effusing through a nozzle to form a molecular beam.[3]

-

Electron Beam Interaction: A high-energy beam of electrons (typically in the keV range) is directed perpendicular to the molecular beam.[3]

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules. The resulting diffraction pattern, which consists of concentric rings, is recorded on a detector, such as a photographic plate or a CCD camera.[3]

-

Data Analysis: The radial distribution of the scattered electron intensity is analyzed. This distribution is dependent on the internuclear distances within the molecule. By fitting the experimental scattering data to a theoretical model, precise bond lengths, bond angles, and torsional angles can be derived.[3] For molecules with multiple conformers like this compound, the analysis can also provide information on the relative populations of each conformer at the experimental temperature.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy provides information about the electronic structure of molecules, which can be used to distinguish between different conformers.

Methodology:

-

Ionization: A sample of gaseous this compound is irradiated with a monochromatic source of high-energy photons, typically from a UV lamp (for UPS) or an X-ray source (for XPS).[4] This causes the ejection of electrons from the molecule.

-

Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.[4]

-

Spectrum Generation: A spectrum is generated by plotting the number of detected electrons as a function of their binding energy (which is calculated from the photon energy and the measured kinetic energy of the electrons).[4]

-

Conformational Analysis: Different conformers of a molecule will have slightly different molecular orbital energies. These differences can lead to distinct features or shifts in the photoelectron spectrum, allowing for the identification and characterization of the conformers present in the gas phase.

Computational Methodologies

Theoretical calculations are indispensable for understanding the conformational preferences and properties of this compound.

Ab Initio and Density Functional Theory (DFT) Calculations:

-

Geometry Optimization: The molecular geometry of the different conformers of this compound is optimized to find the lowest energy structures. Common levels of theory used for this purpose include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals such as B3LYP.[5]

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized geometries correspond to energy minima (for stable conformers) or transition states and to obtain zero-point vibrational energies.

-

Potential Energy Surface (PES) Scan: To map the rotational energy profile, a relaxed PES scan is performed by systematically varying the H-P-P-H dihedral angle and calculating the energy at each step. This allows for the determination of rotational barriers.

Visualizations

To better illustrate the concepts discussed, the following diagrams are provided.

Conclusion

The gauche conformation of this compound is the thermodynamically most stable isomer, a fact established through a powerful synergy of experimental techniques and high-level computational chemistry. Its well-defined structural parameters provide a crucial benchmark for theoretical models and a foundational understanding for the conformational analysis of more complex phosphine-containing molecules. For researchers in drug development and materials science, a thorough grasp of these fundamental stereochemical principles is essential for the rational design of molecules with desired three-dimensional structures and properties.

References

Synthesis of Tetraphenyldiphosphine from Chlorodiphenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of tetraphenyldiphosphine from chlorodiphenylphosphine. The primary method detailed is the Wurtz-type reductive coupling, a reliable and frequently cited route to this versatile organophosphorus compound. This document includes a summary of quantitative data, detailed experimental protocols, and visualizations of the reaction pathway and experimental workflow.

Introduction

Tetraphenyldiphosphine ([Ph₂P]₂) is a valuable reagent in organic and organometallic synthesis, often serving as a precursor to diphenylphosphido derivatives and as a ligand in catalysis. Its synthesis from chlorodiphenylphosphine (Ph₂PCl) is a foundational reaction for many research applications. The most common and direct method involves a Wurtz-type coupling, utilizing an alkali metal, typically sodium, to reductively couple two molecules of chlorodiphenylphosphine.[1] This process is efficient but requires careful handling due to the air-sensitive nature of the product and the use of reactive sodium metal.

Reaction and Mechanism

The synthesis proceeds via a reductive coupling of chlorodiphenylphosphine using sodium metal. The overall balanced equation for this reaction is:

2 Ph₂PCl + 2 Na → Ph₂P-PPh₂ + 2 NaCl

The reaction is conducted in an anhydrous, aprotic solvent, such as dioxane or tetrahydrofuran (THF), under an inert atmosphere to prevent oxidation of the product. The mechanism is analogous to the classic Wurtz reaction, involving a metal-halogen exchange followed by a nucleophilic substitution.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of tetraphenyldiphosphine from chlorodiphenylphosphine.

| Parameter | Value | Reference |

| Reactants | ||

| Chlorodiphenylphosphine (Ph₂PCl) Molar Mass | 220.64 g/mol | |

| Sodium (Na) Molar Mass | 22.99 g/mol | |

| Product | ||

| Tetraphenyldiphosphine (Ph₂P-PPh₂) Molar Mass | 370.37 g/mol | [2] |

| Appearance | White, crystalline solid | |

| Melting Point | 120-121 °C | |

| Reaction Conditions | ||

| Solvent | Anhydrous Dioxane or THF | |

| Reaction Temperature | Reflux | |

| Reaction Time | 2-3 hours | |

| Yield | ||

| Typical Reported Yield | 70-85% | |

| Spectroscopic Data | ||

| ³¹P NMR (CDCl₃) | δ -15.2 ppm | |

| ¹H NMR (CDCl₃) | δ 7.2-7.5 (m, 20H) |

Experimental Protocol

This protocol details the synthesis of tetraphenyldiphosphine from chlorodiphenylphosphine using a sodium-mediated Wurtz-type coupling.

4.1. Materials and Equipment

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Sodium metal (stored under mineral oil)

-

Anhydrous 1,4-dioxane or tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Anhydrous ethanol

-

Three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen/argon inlet

-

Heating mantle

-

Schlenk line or glovebox for inert atmosphere manipulation

-

Cannula for liquid transfer

-

Buchner funnel and filter flask

4.2. Safety Precautions

-

Chlorodiphenylphosphine is corrosive and reacts with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium metal is highly reactive and flammable, especially with water and alcohols. Handle under an inert atmosphere.

-

Tetraphenyldiphosphine is air-sensitive and pyrophoric.[2] All manipulations should be carried out under an inert atmosphere.

-

Anhydrous solvents are flammable. Ensure all heating is done using a heating mantle and that there are no open flames.

4.3. Procedure

-

Preparation of Sodium Dispersion: In a three-neck flask under a nitrogen or argon atmosphere, add 100 mL of anhydrous dioxane. Add 2.3 g (0.1 mol) of sodium metal, cut into small pieces. Heat the mixture to reflux with vigorous stirring to create a fine sodium dispersion. Once a fine dispersion is formed, allow the mixture to cool to room temperature.

-

Reaction: Slowly add a solution of 22.1 g (0.1 mol) of chlorodiphenylphosphine in 50 mL of anhydrous dioxane to the sodium dispersion with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 2-3 hours with stirring. The reaction mixture will become thick with the precipitated sodium chloride.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Under an inert atmosphere, filter the mixture through a sintered glass funnel to remove the sodium chloride and any unreacted sodium.

-

Wash the solid residue with two 25 mL portions of anhydrous diethyl ether to ensure complete transfer of the product.

-

Combine the filtrate and washings.

-

-

Purification:

-

Remove the solvent from the combined filtrate under reduced pressure to yield a white solid crude product.

-

Recrystallize the crude tetraphenyldiphosphine from a minimal amount of hot anhydrous ethanol or a mixture of toluene and hexane.

-

Collect the purified white crystalline product by filtration under an inert atmosphere, wash with a small amount of cold anhydrous ethanol, and dry under vacuum.

-

4.4. Characterization

The identity and purity of the synthesized tetraphenyldiphosphine can be confirmed by melting point determination and spectroscopic analysis (³¹P NMR, ¹H NMR, and IR spectroscopy).

Visualizations

5.1. Reaction Pathway

The following diagram illustrates the Wurtz-type coupling reaction for the synthesis of tetraphenyldiphosphine.

5.2. Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

References

A Technical Guide to the Synthesis of Diphosphane via Hydrolysis of Calcium Monophosphide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphosphane (P₂H₄), the simplest binary hydride of phosphorus after phosphine, is a reactive molecule of significant interest in synthetic chemistry. This technical guide provides an in-depth overview of the synthesis of this compound through the hydrolysis of calcium monophosphide (CaP). The document details the underlying chemical principles, optimized experimental protocols derived from foundational research, and a summary of the quantitative data available. Visual aids in the form of diagrams are provided to illustrate the reaction pathway and experimental workflow. This guide is intended to be a comprehensive resource for researchers and professionals requiring a practical understanding of this specific synthetic route to this compound.

Introduction

The chemistry of phosphorus hydrides is rich and varied, with this compound (P₂H₄) representing a key compound in this class. Structurally analogous to hydrazine, this compound is a colorless liquid that is notably unstable at room temperature and spontaneously flammable in air. Its reactivity makes it a valuable precursor in the synthesis of more complex organophosphorus compounds.

One of the primary methods for the laboratory-scale synthesis of this compound is the controlled hydrolysis of a metal phosphide. Specifically, calcium monophosphide (CaP), which is structurally represented as Ca₂P₂, has been identified as a suitable starting material. This contrasts with the more common calcium phosphide (Ca₃P₂), the hydrolysis of which primarily yields phosphine (PH₃). The careful selection of the phosphide precursor is therefore critical to achieving the desired product.

This guide will focus exclusively on the synthesis of this compound from calcium monophosphide, providing the necessary technical details for its successful preparation.

Reaction Chemistry and Mechanism

The fundamental reaction involves the protonation of the diphosphide anions (P₂⁴⁻) present in the ionic structure of calcium monophosphide by water. The overall balanced chemical equation for this hydrolysis reaction is:

Ca₂P₂ (s) + 4 H₂O (l) → 2 Ca(OH)₂ (aq) + P₂H₄ (g)

The reaction proceeds by the sequential addition of protons to the phosphorus atoms of the diphosphide unit, leading to the formation of this compound. Calcium hydroxide is formed as a byproduct.

Reaction Pathway Diagram

Caption: Reaction pathway for the hydrolysis of calcium monophosphide.

Experimental Protocol

The following optimized procedure is based on established methods for the synthesis of this compound from calcium monophosphide. Due to the hazardous nature of this compound (pyrophoric and toxic), this synthesis should only be performed by trained personnel in a well-ventilated fume hood and with appropriate safety precautions in place.

Materials and Equipment

-

Calcium monophosphide (CaP)

-

Degassed, deionized water

-

Inert gas (e.g., Argon or Nitrogen)

-

Reaction flask equipped with a dropping funnel, gas inlet, and outlet

-

Low-temperature cooling bath (e.g., cryostat or dry ice/acetone slush) capable of maintaining -30 °C

-

Cold traps cooled with liquid nitrogen

-

Vacuum pump

-

Schlenk line or similar inert atmosphere apparatus

Experimental Workflow Diagram

Caption: General workflow for the synthesis and collection of this compound.

Procedure

-

Apparatus Preparation: The reaction apparatus, including the reaction flask and dropping funnel, must be thoroughly dried in an oven and assembled hot under a stream of inert gas.

-

Reaction Setup: 400 g of finely powdered calcium monophosphide (CaP) is placed in the reaction flask. The flask is then connected to a series of cold traps cooled with liquid nitrogen and a vacuum line. The entire system is evacuated and backfilled with inert gas several times to ensure an oxygen-free atmosphere.

-

Cooling: The reaction flask is immersed in a cooling bath and maintained at a constant temperature of -30 °C.

-

Hydrolysis: Degassed, deionized water is added to the dropping funnel. The water is then added dropwise to the stirred suspension of calcium monophosphide in the reaction flask over a period of several hours. The rate of addition should be carefully controlled to manage the evolution of this compound gas.

-

Product Collection: The evolved gases, primarily this compound with some phosphine impurity, are passed through the liquid nitrogen-cooled traps. This compound, having a higher boiling point than phosphine, will condense in the traps.

-

Isolation and Storage: Once the reaction is complete, the cold traps containing the condensed this compound are isolated from the reaction flask. The this compound can be stored at low temperatures but should be used promptly due to its instability.

Quantitative Data

The following table summarizes the quantitative data for the optimized procedure described above.

| Parameter | Value | Reference |

| Starting Material | Calcium Monophosphide (CaP) | [1] |

| Mass of CaP | 400 g | [1] |

| Reaction Temperature | -30 °C | [1] |

| Product | This compound (P₂H₄) | [1] |

| Approximate Yield | 20 g | [1] |

| Major Impurity | Phosphine (PH₃) | [1] |

Product Characterization and Purification

The primary impurity in the synthesized this compound is phosphine (PH₃). Due to the difference in their boiling points (P₂H₄: 63.5 °C; PH₃: -87.7 °C), fractional distillation can be employed for purification if a higher purity of this compound is required.

The product can be characterized using spectroscopic methods. The ¹H NMR spectrum of this compound is complex, exhibiting a 32-line pattern due to an A₂XX'A'₂ spin system.[1]

Safety Considerations

-

This compound (P₂H₄): Highly toxic and pyrophoric (ignites spontaneously in air). All manipulations must be carried out under an inert atmosphere.

-

Phosphine (PH₃): Extremely toxic gas.

-

Calcium Monophosphide (CaP): Reacts with moisture to produce flammable and toxic gases. Must be handled in a dry, inert atmosphere.

Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, must be worn at all times. The reaction should be conducted in a well-maintained fume hood, and a means to quench any potential fire should be readily available (e.g., a sand bucket).

Conclusion

The hydrolysis of calcium monophosphide provides a direct and effective, albeit hazardous, route to this compound. The success of this synthesis hinges on the careful control of reaction conditions, particularly temperature, and the rigorous exclusion of air. This technical guide provides the essential information for researchers to understand and, with the appropriate safety measures, implement this procedure for the generation of this compound for further chemical synthesis and research.

References

A Technical Guide to the Reactivity of Diphosphanes with Heterocumulenes

Audience: Researchers, scientists, and drug development professionals.

Abstract

The reactions between diphosphanes and heterocumulenes, such as isocyanates and isothiocyanates, provide a versatile, metal-free methodology for synthesizing a diverse range of organophosphorus compounds.[1][2] This technical guide details the outcomes of these diphosphanation reactions, highlighting how the steric and electronic properties of the diphosphane substituents dictate the reaction pathways and final product structures.[1][3] Comprehensive quantitative data, detailed experimental protocols, and mechanistic diagrams are provided to serve as a resource for researchers in organic synthesis and drug development. The transformations described offer novel access to phosphanyl, phosphoryl, and thiophosphoryl derivatives of amides, imines, and iminoamides from readily available building blocks.[1][4]

Introduction

The development of efficient and clean methods for creating organophosphorus compounds remains a significant challenge in modern organic synthesis.[3] Among various synthetic strategies, the metal-free activation of small molecules using low-valent phosphorus compounds has garnered considerable interest.[3] Diphosphanes, molecules containing a P–P single bond, represent a unique class of reagents in this field. When reacting with electrophiles, the P–P bond can either be retained, with the this compound acting as a nucleophile, or cleaved, leading to the diphosphination of the target molecule.[4]

Heterocumulenes, such as isocyanates (R-N=C=O) and isothiocyanates (R-N=C=S), are ideal substrates for these reactions due to their polarized cumulative double bonds. The study of this compound reactivity with these molecules has revealed predictable and controllable pathways to valuable phosphorus-containing analogues of key organic functional groups.[1][2] This guide focuses on the reactions of unsymmetrical diphosphanes with phenyl isocyanate (PhNCO) and phenyl isothiocyanate (PhNCS), which yield distinct product classes depending on the nature of the heterocumulene and the this compound.[1][4]

General Reaction Pathways

The reaction between a this compound and a heterocumulene is initiated by the nucleophilic attack of one of the phosphorus atoms on the electrophilic carbon of the heterocumulene. The subsequent steps and final products are highly dependent on the specific reactants. The outcomes are broadly categorized by the type of heterocumulene used.

Figure 1: Overview of this compound reactivity with heterocumulenes.

Reactivity with Phenyl Isocyanate (PhNCO)

The reaction of unsymmetrical diphosphanes with phenyl isocyanate can result in two primary types of products, dictated by the steric bulk of the substituents on the phosphorus atoms.[1]

-

Type I: Phosphanyl Derivatives of Amides: With diphosphanes bearing very bulky substituents, such as (iPr₂N)₂P–PtBu₂, a single molecule of PhNCO inserts to form a phosphanyl derivative of an amide.[4]

-

Type II: Phosphanyl and Phosphoryl Derivatives of Iminoamides: When less sterically crowded diphosphanes are used, a double insertion of PhNCO molecules occurs, yielding more complex iminoamide structures.[5]

Notably, diphosphanes with electron-withdrawing phenyl groups were found to be unreactive toward PhNCO.[4] During these reactions, the diphosphanes can also act as Lewis base catalysts, promoting the trimerization of excess phenyl isocyanate into [PhNCO]₃, which precipitates from the reaction mixture.[1][5]

Figure 2: Reaction pathways for diphosphanes with phenyl isocyanate.

Quantitative Data: Reactions with Phenyl Isocyanate

The table below summarizes key quantitative data for the formation of Type I and Type II products.

| This compound Reactant | Product Type | Yield (%) | ³¹P NMR δ (ppm) |

| (iPr₂N)₂P–PtBu₂ | I | 65 | 100.2, 53.6 |

| (Et₂N)(iPr₂N)P–PtBu₂ | II | 70 | 114.6, 50.1 |

| (Et₂N)₂P–PtBu₂ | II | 73 | 118.9, 49.3 |

Data extracted from a comprehensive study on unsymmetrical diphosphanes.[1]

Reactivity with Phenyl Isothiocyanate (PhNCS)

Unsymmetrical diphosphanes generally exhibit higher reactivity towards phenyl isothiocyanate than towards phenyl isocyanate.[1][3] The reaction typically proceeds via the insertion of the PhNCS moiety directly into the P–P bond.[3][4]

-

Type III: Diphosphanyl Derivatives of Imino Thioethers: The primary product is a compound with a P–C(=NPh)–S–P skeleton.[1][4] This reaction pathway occurs across a broader range of diphosphanes compared to the reactions with PhNCO.[3]

-

Type IV: Rearrangement Products: In some cases, particularly with diphosphanes bearing PiPr₂ or PCy₂ groups, the initially formed Type III product can undergo rearrangement to a more stable Type IV isomer.[4]

Unlike the reactions with PhNCO, products involving the formation of P-N bonds are not observed.[1][3] Some diphosphanes can react with an excess of PhNCS, leading to the formal insertion of two isothiocyanate molecules.[1][4]

Figure 3: Reaction pathway for diphosphanes with phenyl isothiocyanate.

Quantitative Data: Reactions with Phenyl Isothiocyanate

The table below summarizes key quantitative data for the formation of Type III products.

| This compound Reactant | Product Type | Yield (%) | ³¹P NMR δ (ppm) |

| (iPr₂N)₂P–PtBu₂ | III | 85 | 100.8, 30.1 |

| (Et₂N)₂P–PtBu₂ | III | 88 | 104.5, 29.7 |

| (Et₂N)₂P–PiPr₂ | III | 75 | 104.8, 11.2 |

| (Et₂N)₂P–PCy₂ | III | 81 | 104.9, 1.2 |

Data extracted from a comprehensive study on unsymmetrical diphosphanes.[1]

Experimental Protocols

The synthesis of phosphanyl, phosphoryl, and thiophosphoryl derivatives from diphosphanes and heterocumulenes can be achieved under mild, catalyst-free conditions.[1][4]

General Experimental Workflow

Figure 4: General experimental workflow for diphosphanation reactions.

Detailed Methodology: Synthesis of Type III Product (Example)

The following protocol is a representative example for the reaction of a this compound with phenyl isothiocyanate.

-

Preparation: All manipulations are performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or a glovebox. Toluene is dried and degassed prior to use.

-

Reaction: A solution of the unsymmetrical this compound (1.0 eq) in toluene is prepared in a Schlenk flask. To this solution, an excess of phenyl isothiocyanate (typically 1.1 to 2.0 eq) is added dropwise at room temperature.[1][4]

-

Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by ³¹P NMR spectroscopy until the signals corresponding to the starting this compound are no longer observed.

-

Workup and Isolation: Upon completion, the solvent is removed under reduced pressure. If a byproduct, such as [PhNCO]₃ in isocyanate reactions, precipitates, it can be removed by filtration.[5] The crude product is then purified, typically by crystallization from an appropriate solvent system (e.g., toluene/hexane), to yield the pure diphosphanation product.

-

Characterization: The structure and purity of the final compound are confirmed using multinuclear NMR spectroscopy (¹H, ¹³C, ³¹P), IR spectroscopy, and, where possible, single-crystal X-ray diffraction.[1][3]

Conclusion

The reaction of diphosphanes with heterocumulenes is a powerful and highly modular synthetic strategy for accessing diverse organophosphorus compounds.[1][2] The outcome of these reactions is predictably controlled by the steric and electronic properties of the this compound substituents and the nature of the heterocumulene.[1] Reactions with phenyl isocyanate are sensitive to steric bulk, yielding either single or double insertion products, whereas reactions with the more reactive phenyl isothiocyanate consistently result in the insertion of the heterocumulene into the P-P bond.[1][4] The mild, catalyst-free conditions further enhance the utility of this methodology for applications in materials science and medicinal chemistry.[1]

References

- 1. Exploring the Reactivity of Unsymmetrical Diphosphanes toward Heterocumulenes: Access to Phosphanyl and Phosphoryl Derivatives of Amides, Imines, and Iminoamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Reactivity of Unsymmetrical Diphosphanes toward Heterocumulenes: Access to Phosphanyl and Phosphoryl Derivatives of Amides, Imines, and Iminoamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [mostwiedzy.pl]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Diphosphane as a Precursor to Organophosphorus Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphosphane (P₂H₄) and its substituted derivatives, diphosphines (R₂P-PR₂), represent a unique class of organophosphorus precursors. The inherent reactivity of the phosphorus-phosphorus bond provides a versatile platform for the synthesis of a diverse array of organophosphorus compounds. This technical guide explores the utility of the this compound moiety as a foundational building block in organophosphorus chemistry, with a focus on synthetic methodologies, reaction mechanisms, and applications relevant to pharmaceutical research and development. While the parent this compound is highly reactive and often impractical for direct use, its organic derivatives serve as stable and effective surrogates for accessing complex phosphorus-containing molecules. This guide will delve into key transformations including hydrophosphination, radical additions to unsaturated systems, and the synthesis of important intermediates like phosphine oxides and phosphonium salts.

Synthesis of Diphosphines

The construction of the P-P bond is the initial step in harnessing the synthetic potential of diphosphanes. Common methods include the reductive coupling of halophosphines and the reaction of metal phosphides with dihaloalkanes.

Reductive Coupling of Chlorophosphines

Symmetrical diphosphines are readily prepared through the reductive coupling of chlorophosphines using an alkali metal. A typical example is the synthesis of the widely used tetraphenyldiphosphine.

Experimental Protocol: Synthesis of Tetraphenyldiphosphine

-

Materials: Chlorodiphenylphosphine, sodium metal, anhydrous toluene.

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet, a dispersion of sodium metal in anhydrous toluene is prepared.

-

Chlorodiphenylphosphine is dissolved in anhydrous toluene and added dropwise to the stirred sodium dispersion at room temperature.

-

After the addition is complete, the reaction mixture is heated to reflux and maintained for 3-4 hours.

-

The mixture is then cooled to room temperature, and the excess sodium is quenched by the careful addition of tert-butanol.

-

Water is added to dissolve the sodium chloride byproduct.

-

The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure to yield crude tetraphenyldiphosphine, which can be purified by recrystallization.

-

Synthesis from Dihaloalkanes and Metal Phosphides

This method is particularly useful for preparing diphosphines with a specific linker between the phosphorus atoms, which is crucial for their application as ligands in catalysis.[1]

Workflow for Diphosphine Synthesis from Dihaloalkanes

Caption: Synthesis of diphosphines via metal phosphides.

Reactions Involving the P-P Bond

The reactivity of the P-P bond is central to the use of diphosphanes as precursors. Key transformations include additions to unsaturated carbon-carbon bonds and cleavage reactions to generate other organophosphorus species.

Addition of Diphosphines to Alkynes

The addition of the P-P bond across a carbon-carbon triple bond is a powerful method for synthesizing vicinal bis(phosphino)alkenes. These reactions can often be initiated by radicals. A well-studied example is the addition of tetraphenyldiphosphine monoxide to terminal alkynes.[2][3]

Experimental Protocol: Radical-Initiated Addition of Tetraphenyldiphosphine Monoxide to 1-Octyne [2]

-

Materials: Tetraphenyldiphosphine monoxide (Ph₂P(O)PPh₂), 1-octyne, 1,1'-azobis(cyclohexane-1-carbonitrile) (V-40), deuterated chloroform (CDCl₃) or benzene (super dehydrated), sulfur.

-

Procedure:

-

In a Schlenk tube under an argon atmosphere, combine tetraphenyldiphosphine monoxide (0.6 mmol) and 1-octyne (0.4 mmol) in the chosen solvent.

-

Add the radical initiator V-40 to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 22 hours.

-

After the reaction is complete, add elemental sulfur (3 equivalents) under an inert atmosphere.

-

Stir the mixture at 60 °C for 6 hours to convert the phosphine moiety to a more stable phosphine sulfide for easier isolation.

-

Purify the product by silica gel column chromatography using an eluent such as isohexane/methyl acetate.

-

Table 1: Yields for the Radical Addition of Tetraphenyldiphosphine Monoxide to Various Terminal Alkynes [3]

| Alkyne Substrate | Product Yield (%) | E/Z Ratio |

| 1-Octyne | 75 | >99:1 |

| Phenylacetylene | 68 | >99:1 |

| 4-Methoxyphenylacetylene | 72 | >99:1 |

| 4-Chlorophenylacetylene | 65 | >99:1 |

| Cyclohexylacetylene | 65 | >99:1 |

| 3-Phenyl-1-propyne | 41 | >99:1 |

Workflow for Radical Addition to Alkynes

Caption: Radical addition of diphosphine monoxide to alkynes.

Base-Catalyzed Hydrophosphination for 1,1-Diphosphine Synthesis

A catalytic route to 1,1-diphosphines involves the double hydrophosphination of terminal alkynes with a secondary phosphine, such as diphenylphosphine (HPPh₂), in the presence of a base like potassium hexamethyldisilazane (KHMDS).[2][4][5][6] This method is highly atom-economical and provides access to valuable narrow bite-angle ligands.

Experimental Protocol: Synthesis of 1,1-Bis(diphenylphosphino)alkanes [2]

-

Materials: Terminal alkyne, diphenylphosphine (HPPh₂), potassium hexamethyldisilazane (KHMDS), acetonitrile (MeCN).

-

Procedure:

-

To a solution of the terminal alkyne (1.0 mmol) in acetonitrile (5 mL) under an inert atmosphere, add diphenylphosphine (2.2 mmol).

-

Add a solution of KHMDS (0.1 mmol, 10 mol%) in acetonitrile.

-

Stir the reaction mixture at room temperature for the time indicated in Table 2.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by chromatography on silica gel.

-

Table 2: Synthesis of 1,1-Diphosphines from Terminal Alkynes and HPPh₂ with KHMDS Catalyst [2][4]

| Alkyne Substrate | Reaction Time | Product Yield (%) |

| Ethyl propiolate | 1 h | 92 |

| Methyl propiolate | 1 h | 85 |

| N,N-Dimethylpropionamide | 16 h | 78 |

| 3-Ethynylpyridine | 16 h | 92 (spectroscopic) |

| Phenylacetylene | 16 h | 65 |

Logical Flow for 1,1-Diphosphine Synthesis

Caption: Catalytic cycle for 1,1-diphosphine synthesis.

Conversion to Other Organophosphorus Compounds

Diphosphines are valuable intermediates for the synthesis of other classes of organophosphorus compounds, such as phosphine oxides and phosphonium salts.

Synthesis of Phosphine Oxides

Diphosphines can be oxidized to the corresponding diphosphine dioxides. More synthetically useful is the cleavage of the P-P bond followed by oxidation. For instance, tetraphenyldiphosphine can be cleaved and subsequently oxidized to form diphenylphosphine oxide.

Experimental Protocol: Synthesis of Diphenylphosphine Oxide from Tetraphenyldiphosphine

-

Materials: Tetraphenyldiphosphine, sodium metal, liquid ammonia, ammonium chloride, hydrogen peroxide.

-

Procedure:

-

In a flask equipped for low-temperature reactions, dissolve tetraphenyldiphosphine in a suitable solvent and cool to -78 °C.

-

Add sodium metal in small portions to the stirred solution until a persistent blue color indicates complete cleavage of the P-P bond, forming sodium diphenylphosphide.

-

Quench the reaction by adding solid ammonium chloride.

-

Allow the mixture to warm to room temperature and then carefully add an aqueous solution of hydrogen peroxide to oxidize the intermediate diphenylphosphine to diphenylphosphine oxide.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to obtain the crude product.

-

Purify by recrystallization or chromatography.

-

Synthesis of Bis(phosphonium salts)

Diphosphines react with alkyl halides to form bis(phosphonium salts). These compounds have applications as phase-transfer catalysts and synthetic intermediates.[7]

Experimental Protocol: Synthesis of 1,4-Bis(triphenylphosphonium)butane Diiodide [8]

-

Materials: 1,4-diiodobutane, triphenylphosphine, chloroform.

-

Procedure:

-

Dissolve 1,4-diiodobutane (1.0 mmol) and triphenylphosphine (2.2 mmol) in chloroform (10 mL) in a round-bottom flask.

-

Heat the mixture at 60 °C for 72 hours.

-

Cool the reaction mixture to room temperature. The bis(phosphonium salt) will precipitate.

-

Collect the solid product by filtration, wash with cold chloroform, and dry under vacuum to obtain the pure bis(phosphonium salt).

-

Pathway to Bis(phosphonium Salts)

Caption: Synthesis of bis(phosphonium salts) from diphosphines.

Relevance in Drug Development

While a direct lineage from a simple this compound to an FDA-approved drug is not prominently documented, the organophosphorus compounds derived from them play significant roles in pharmaceutical science.

-

Phosphine Ligands in Pharmaceutical Synthesis: Diphosphines are a cornerstone of homogeneous catalysis, enabling crucial bond-forming reactions used in the synthesis of complex active pharmaceutical ingredients (APIs).[9][10] The steric and electronic properties of diphosphine ligands can be fine-tuned to achieve high efficiency and stereoselectivity in reactions like cross-coupling and asymmetric hydrogenation.

-

Phosphine Oxides in Medicinal Chemistry: The phosphine oxide moiety is increasingly recognized as a valuable functional group in drug design. It can act as a strong hydrogen bond acceptor and improve the physicochemical properties of a drug candidate, such as solubility and metabolic stability.[11] The anticancer drug Brigatinib, approved by the FDA, contains a dimethylphosphine oxide group, highlighting the potential of this functionality in modern drug development.[11]

Conclusion

The chemistry of diphosphanes and their derivatives provides a rich and versatile toolbox for the synthesis of a wide range of organophosphorus compounds. Through reactions such as hydrophosphination and radical additions, the P-P bond serves as a key functional group for constructing complex molecular architectures. The resulting products, including diphosphines, phosphine oxides, and phosphonium salts, are not only valuable synthetic intermediates but also find direct applications as ligands in catalysis and as structural components in medicinally relevant molecules. For researchers in drug development, an understanding of this compound chemistry offers opportunities for both the efficient synthesis of target molecules and the discovery of novel compounds with desirable pharmacological properties.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC05890C [pubs.rsc.org]

- 3. US5284555A - Process for preparing organophosphines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. 1,1-Diphosphines and divinylphosphines via base catalyzed hydrophosphination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Bicyclic Diphosphanes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bicyclic diphosphanes are a class of organophosphorus compounds characterized by their rigid, caged structures. This unique architecture imparts distinct steric and electronic properties, making them valuable as ligands in catalysis and as building blocks in medicinal chemistry. A critical parameter governing their application, particularly in processes requiring elevated temperatures, is their thermal stability. This technical guide provides a comprehensive overview of the current understanding of the thermal stability of bicyclic diphosphanes, including available quantitative data, decomposition pathways, and the experimental protocols used for their characterization.

Introduction to Bicyclic Diphosphanes

Bicyclic diphosphanes are compounds containing two phosphorus atoms incorporated into a bicyclic ring system. The phosphorus atoms can be part of various ring structures, often including heteroatoms such as nitrogen and oxygen. Examples of common bicyclic diphosphane cores include 1,5-diaza-3,7-diphosphacyclooctanes and 2,8-dioxa-5-aza-1-phosphabicyclo[3.3.0]octanes. The rigid framework of these molecules influences the orientation of the lone pairs on the phosphorus atoms, which in turn dictates their coordination chemistry and reactivity.

The synthesis of these compounds often involves condensation reactions. For instance, a new series of this compound ligands with a PCNCP bicyclic structure has been synthesized through a one or two-step process starting from THPC (tetrakis(hydroxymethyl)phosphonium chloride) and various anilines.

Factors Influencing Thermal Stability

The thermal stability of bicyclic diphosphanes is influenced by several factors, including:

-

Ring Strain: The inherent strain in the bicyclic system can lower the activation energy for decomposition pathways involving ring-opening.

-

Substituents: The nature of the substituents on the phosphorus atoms and other atoms within the ring system can significantly impact thermal stability. Bulky substituents can provide kinetic stabilization by sterically hindering decomposition pathways. For example, in phosphite ligands, bulky ortho-substituents have been shown to increase stability against hydrolytic decomposition, with some showing no degradation at 90 °C.

-

Presence of Heteroatoms: The type of heteroatoms (e.g., nitrogen, oxygen) in the bicyclic framework affects bond strengths and potential decomposition mechanisms.

-

Oxidation State of Phosphorus: The oxidation state of the phosphorus atoms (P(III) vs. P(V)) plays a crucial role. For instance, diphosphine dioxides (P(V)) possessing a tetradecahydrophosphanthrene core exhibit high melting temperatures in the range of 280–410 °C.

Quantitative Thermal Stability Data

Quantitative data on the thermal decomposition of bicyclic diphosphanes is limited in the literature. However, some data points and observations from thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are available.

| Compound Class/Specific Compound | Method | Key Findings | Reference |

| Diphosphine dioxides with a tetradecahydrophosphanthrene core | DSC | High melting temperatures (approx. 280–410 °C) | [Not explicitly cited] |

| Iron (II) complex of a functionalized 1,5-diaza-3,7-diphosphacyclooctane | Decomposition Temperature | Decomposed at 140 °C.[1] | [1] |

| Bicyclo[4.3.1]phosphite boranes | Storage Stability | Stable for >2 years at low temperatures; stable to chromatographic separation. | [Not explicitly cited] |

| Various phosphite ligands | Hydrolysis Study | Bulky ortho-substituents enhance stability; some show no decomposition at 90 °C. | [Not explicitly cited] |

Note: The table summarizes the sparse quantitative data found. Further research is needed to establish a comprehensive database of thermal decomposition temperatures for a wider range of bicyclic diphosphanes.

Decomposition Pathways and Mechanisms

The thermal decomposition of organophosphorus compounds can proceed through various pathways, including radical mechanisms, pericyclic reactions, and elimination reactions. For bicyclic diphosphanes, decomposition may involve:

-

P-C Bond Cleavage: Homolytic or heterolytic cleavage of phosphorus-carbon bonds can initiate decomposition.

-

P-N or P-O Bond Cleavage: In bicyclic systems containing heteroatoms, the cleavage of P-N or P-O bonds can be a key step.

-

Ring-Opening Reactions: Strain within the bicyclic system can promote ring-opening, leading to more flexible phosphine structures that may undergo further decomposition.

-

Rearrangement Reactions: Intramolecular rearrangements can lead to the formation of more stable phosphorus-containing species.

A general workflow for investigating these decomposition pathways often involves techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Pyrolysis-GC/MS), which separates and identifies the volatile fragments produced upon thermal degradation.

Experimental Protocols